D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Overview
Description
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: is a derivative of the amino acid tyrosine This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- typically involves the protection of the amino group of D-tyrosine with the tert-butoxycarbonyl group. This is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected D-tyrosine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced at the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine. This deprotected amine can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Oxidized derivatives of the tyrosine moiety
Reduction: Reduced derivatives of the carbonyl group
Substitution: Deprotected amine derivatives
Scientific Research Applications
Chemistry: D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is widely used in peptide synthesis as a protected amino acid. It serves as an intermediate in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study the role of tyrosine residues in proteins and enzymes. It is also employed in the synthesis of peptide-based inhibitors and substrates for various biochemical assays.
Medicine: In medicinal chemistry, D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is used in the development of peptide-based drugs. It is also investigated for its potential therapeutic applications in treating diseases related to tyrosine metabolism.
Industry: The compound is used in the production of peptide-based materials and coatings. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including peptide bond formation.
Molecular Targets and Pathways:
Molecular Targets: Proteins and enzymes containing tyrosine residues
Pathways Involved: Peptide synthesis pathways, tyrosine metabolism pathways
Comparison with Similar Compounds
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
- D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
Comparison:
- D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is unique due to its D-configuration, which can affect its interaction with biological molecules compared to its L-counterparts.
- The presence of the N-methyl group provides additional steric hindrance, which can influence the compound’s reactivity and stability.
- The Boc group offers protection to the amino group, making it a valuable intermediate in peptide synthesis.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250611-09-7 |
Source
|
Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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